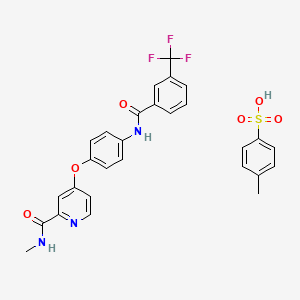

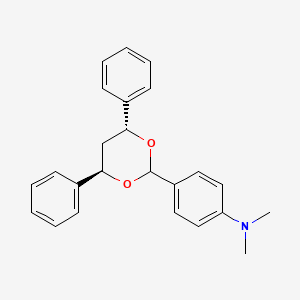

![molecular formula C25H26N6O6 B560508 4-[[4-[2,5-二甲氧基-4-(4-硝基苯偶氮)苯偶氮]苯基](甲基)氨基]丁酸 CAS No. 1214891-99-2](/img/structure/B560508.png)

4-[[4-[2,5-二甲氧基-4-(4-硝基苯偶氮)苯偶氮]苯基](甲基)氨基]丁酸

描述

The compound appears to be a complex organic molecule with multiple functional groups, including an azo group (-N=N-), a carboxylic acid group (-COOH), and several methoxy groups (-OCH3). These functional groups could potentially give the compound unique chemical properties, such as the ability to form dyes (azo group) or to participate in acid-base reactions (carboxylic acid group).

Synthesis Analysis

Without specific literature or patents detailing the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis would involve several steps, including the formation of the azo group through a reaction known as azo coupling, and the introduction of the methoxy and carboxylic acid groups through appropriate substitution reactions.Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a long carbon chain (butyric acid part), off of which is attached a phenyl ring. This phenyl ring is further substituted with a methoxy group and an azo group, the latter of which is connected to another phenyl ring substituted with a nitro group and a methoxy group.Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo specific types of chemical reactions. For example, the azo group can undergo reduction reactions to form amines, and the carboxylic acid group can participate in acid-base reactions and esterification reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxyric acid group could enhance its solubility in water, while the multiple aromatic rings could contribute to its absorption in the UV-visible region of the spectrum.科学研究应用

合成与表征

- 一项研究证明了从吡唑并[1,5-a]嘧啶衍生的新重氮染料的合成和表征,其中包括使用类似于 4-[4-[2,5-二甲氧基-4-(4-硝基苯偶氮)苯偶氮]苯基氨基]丁酸的化合物。这些化合物表现出显着的抗菌和抗氧化活性,表明在这些领域的潜在应用(Şener 等人,2017)。

化学性质和合成

- 对邻二取代香草醛的研究(与本化合物具有结构相似性)提供了对其化学性质和合成方法的见解。这项研究有助于了解此类化合物在各种化学条件下的行为(Zakhs 等人,1970)。

在 Langmuir-Blodgett 单分子膜中的应用

- 合成了与 4-[4-[2,5-二甲氧基-4-(4-硝基苯偶氮)苯偶氮]苯基氨基]丁酸在结构上相关的化合物,并将其用于 Langmuir-Blodgett 单分子膜中,由于其对质子化的光谱响应,证明了在 pH 传感器中的潜在应用(Zhao 等人,2000)。

光折变复合材料研究

- 研究了 PCBM 对基于聚(N-乙烯基咔唑)的光折变复合材料的玻璃化转变温度的影响,使用了一种类似于 4-[4-[2,5-二甲氧基-4-(4-硝基苯偶氮)苯偶氮]苯基氨基]丁酸的化合物。这项研究为与光折变应用相关的材料特性提供了宝贵的见解(Chen 等人,2017)。

抗惊厥和神经毒性

- 尽管与确切的化合物没有直接关系,但一项关于邻苯二甲酰亚胺的 N-苯基衍生物的合成和评价的研究(包括类似的结构元素)提供了对这类化合物的抗惊厥和神经毒性性质的见解(Vamecq 等人,2000)。

安全和危害

Without specific safety data for this compound, it’s difficult to provide accurate information on its hazards. However, as a general rule, compounds containing azo groups can sometimes be hazardous, as they can break down to form amines, some of which are carcinogenic. Proper safety precautions should be taken when handling this compound.

未来方向

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be explored for use in dye synthesis (due to the azo group), as a building block for more complex molecules, or for other applications depending on its specific properties.

属性

IUPAC Name |

4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O6/c1-30(14-4-5-25(32)33)19-10-6-17(7-11-19)26-28-21-15-24(37-3)22(16-23(21)36-2)29-27-18-8-12-20(13-9-18)31(34)35/h6-13,15-16H,4-5,14H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGUGZTYGWUUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

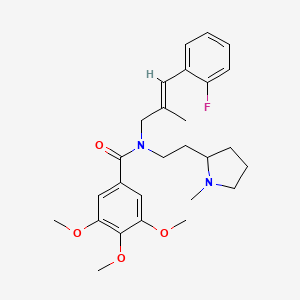

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)

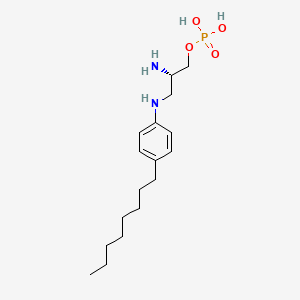

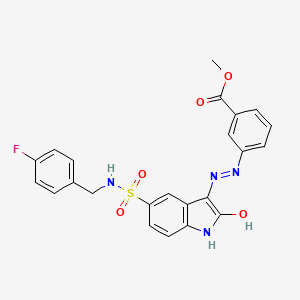

![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)

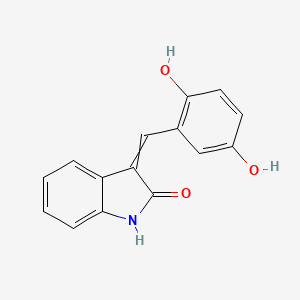

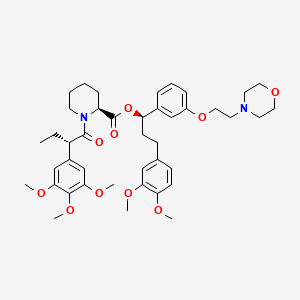

![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)

![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)